2,5-Dimethoxyphenylmagnesium bromide
Overview
Description
2,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent with the linear formula (CH3O)2C6H3MgBr . It is commonly used in organic synthesis . The molecular weight of this compound is 241.36 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxyphenylmagnesium bromide can be represented by the SMILES string COc1ccc (OC)c ( [Mg]Br)c1
. This indicates that the compound contains a phenyl ring with two methoxy groups attached at the 2 and 5 positions, and a magnesium bromide group attached at one of the carbon atoms of the phenyl ring .
Physical And Chemical Properties Analysis
2,5-Dimethoxyphenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.964 g/mL at 25 °C . The compound is sensitive to air and moisture .
Scientific Research Applications
Redox-Active Macromolecules
Researchers Rathore, Burns, and Deselnicu (2001) synthesized macromolecules containing multiple redox-active sites using 2,5-dimethoxytolylmagnesium bromide. These macromolecules acted as efficient "electron sponges," showcasing potential in redox chemistry applications (Rathore et al., 2001).
Synthesis of Organic Compounds
Eade, McDonald, and Simes (1975) utilized 2,6-dimethoxyphenylmagnesium bromide in the synthesis of α-D-glucopyranosyl-2,6-dimethoxybenzene, demonstrating its role in the formation of complex organic molecules (Eade et al., 1975).
Nanoparticle Synthesis and Biocompatibility
Mahmoudi et al. (2009) studied the biocompatibility of superparamagnetic iron oxide nanoparticles (SPIONs) synthesized using ferrous salts and 2,5-dimethoxyphenyl compounds, highlighting its relevance in nanoparticle synthesis and biomedical applications (Mahmoudi et al., 2009).
Suzuki Cross-Coupling Reactions
Winkle and Schaab (2001) explored the use of 3,5-dimethylphenylmagnesium bromide in Suzuki cross-coupling reactions, essential for creating complex organic frameworks (Winkle and Schaab, 2001).
Understanding Grignard Reagent Structures
Spek et al. (1974) and Ōkubo (1975) conducted structural studies on Grignard reagents, including ethylmagnesium bromide and phenylmagnesium bromide, to understand their molecular configurations and reactivity, which is fundamental to organometallic chemistry (Spek et al., 1974), (Ōkubo, 1975).
Synthetic Processes in Chemical Engineering
Smeets et al. (2003) reported on the process design and scale-up for synthesizing organic compounds using Grignard reagents like thienylmagnesium bromide, reflecting the practical applications in industrial chemical processes (Smeets et al., 2003).
Medicinal Chemistry and Drug Synthesis
Dixon, Netherton, and Baines (1998) researched the addition of methylmagnesium iodide to organometallic compounds, demonstrating the application of Grignard reagents in the synthesis of drugs and bioactive molecules (Dixon et al., 1998).
Safety And Hazards
This compound is considered hazardous. It is flammable and may cause burns to the eyes, skin, and mucous membranes . It reacts violently with water and its vapors may form explosive mixtures with air . Containers of this compound may explode when heated . It is recommended to handle this compound under inert gas and protect it from moisture .
properties
IUPAC Name |
magnesium;1,4-dimethoxybenzene-6-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMLBJCEMZKKU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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